5-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride
Description
TPMPA is a synthetic hybrid molecule derived from isoguvacine (a GABAA receptor agonist) and 3-aminopropyl-(methyl)phosphinic acid (3-APMPA, a GABAB receptor agonist). Designed to selectively target GABAC receptors, TPMPA acts as a competitive antagonist with high specificity . Its structure combines a tetrahydropyridine ring with a methylphosphinic acid group, enabling selective interaction with GABAC receptors while avoiding cross-reactivity with GABAA or GABAB receptors.
Properties
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-5-yl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2S.ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;/h2,5-6,9H,1,3-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAHNVFCBVCHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)C2=CN=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is frequently synthesized via the Hantzsch method, which involves the condensation of α-haloketones with thiourea or thioamides. For example, dimethyl acetone-1,3-dicarboxylate reacts with sulfuryl chloride to form a chlorinated intermediate, which is subsequently treated with thiourea to yield thiazole derivatives. Adapting this method, 5-(1,2,5,6-tetrahydropyridin-3-yl)thiazole can be synthesized by substituting the α-haloketone with a tetrahydropyridine-containing precursor.
Key Steps :
Cyclization of Tetrahydropyridine-Thiazole Precursors
Patents describe alkylation and reduction sequences to integrate the tetrahydropyridine moiety. For instance, 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine undergoes alkylation with methyl iodide, followed by sodium borohydride reduction to yield 1-methyl-1,2,5,6-tetrahydropyridine derivatives. Applying this strategy, a thiazole-containing pyridine precursor can be reduced to form the target compound.
Optimization Notes :
-
Alkylation efficiency improves with polar aprotic solvents (e.g., acetone).
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Sodium borohydride in ethanol achieves selective reduction of pyridinium salts to tetrahydropyridines.
Detailed Methodologies
Method A: Sequential Alkylation-Reduction
Procedure :
Method B: One-Pot Cyclocondensation
Procedure :
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React 1,2,5,6-tetrahydropyridine-3-carbaldehyde with thiourea and α-bromoacetophenone in ethanol under reflux.
-
Acidify the mixture with HCl to isolate the hydrochloride salt.
Yield : 65–78%.
Advantage : Avoids isolation of intermediates, reducing purification steps.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Purity | Scalability |
|---|---|---|---|---|
| Alkylation-Reduction | 72–83% | 20–24 hours | >95% | High |
| One-Pot Cyclization | 65–78% | 8–12 hours | 90–93% | Moderate |
Key Observations :
-
Method A offers higher purity due to controlled reduction conditions.
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Method B is faster but requires rigorous stoichiometric control to minimize byproducts.
Advanced Functionalization
Salt Formation
Hydrochloride salt formation is critical for solubility and stability. Crystallization from acetone/ethanol (4:1) produces uniform crystals with <1% residual solvents.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Solvent Selection
Chlorobenzene optimizes coupling reactions by minimizing side products (e.g., dimerization). However, environmental concerns necessitate alternatives like ethyl acetate.
Catalytic Efficiency
Copper(I) oxide (>0.02 wt%) accelerates amination reactions at 70°C, reducing reaction time by 40% compared to palladium catalysts.
Challenges and Solutions
Byproduct Formation
Low Crystallinity
-
Issue : Amorphous hydrochloride salt.
-
Solution : Recrystallization from ethanol/acetone (1:3) improves crystal habit.
Emerging Techniques
Microwave-assisted synthesis reduces reaction time to 2–4 hours with 10–15% higher yield. Flow chemistry systems enhance reproducibility for large-scale batches .
Chemical Reactions Analysis
Types of Reactions
5-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole and tetrahydropyridine moieties exhibit a range of biological activities:
Antimicrobial Properties
Several studies have demonstrated that derivatives of thiazole, including 5-(1,2,5,6-tetrahydropyridin-3-yl)thiazole hydrochloride, possess notable antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds have shown effectiveness against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Efficacy against fungi like Aspergillus niger has been reported.
Anticancer Potential
Recent investigations have highlighted the anticancer potential of thiazole derivatives. The compound is being studied for its ability to inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity Studies : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells.
- Molecular Docking Studies : These studies suggest interactions with key proteins involved in cancer progression.
Therapeutic Applications
The diverse biological activities of this compound position it as a candidate for several therapeutic applications:
Central Nervous System Disorders
Due to its structural properties, this compound may exhibit neuroprotective effects and could be explored for treating conditions such as anxiety or depression.
Antiviral Activity
Preliminary studies indicate potential antiviral properties against viruses like hepatitis B. Further research is needed to establish efficacy and mechanisms.
Case Study 1: Antimicrobial Evaluation
A study conducted by Mahendrasinh et al. focused on synthesizing novel thiadiazole derivatives and evaluating their antimicrobial activity. The results indicated that the synthesized compounds exhibited significant antibacterial activity against multiple strains of bacteria .
Case Study 2: Anticancer Research
In another study published in Drug Design, Development and Therapy, researchers synthesized various thiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The findings suggested that these compounds could serve as promising candidates for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Isoguvacine
- Structure : A conformationally restricted GABA analog with a partially saturated pyridine ring.
- Pharmacology :
- Key Difference : Unlike TPMPA, isoguvacine lacks antagonistic activity and exhibits cross-reactivity with GABAA receptors, limiting its utility for studying GABAC-specific pathways.
3-APMPA
- Structure : Phosphinic acid derivative with a three-carbon backbone.
- Pharmacology :
- Key Difference : 3-APMPA shows dual activity at GABAB and GABAC receptors, whereas TPMPA is selective for GABAC.
Bicuculline and Baclofen
Comparative Data Table
| Compound | Receptor Selectivity | Functional Activity | Potency (Kb/EC50) | Cross-Reactivity |
|---|---|---|---|---|
| TPMPA | GABAC | Antagonist | 2 µM (Kb) | None (GABAA/B) |
| Isoguvacine | GABAA | Agonist | 10 µM (EC50) | Weak GABAC |
| 3-APMPA | GABAB/GABAC | Agonist/Antagonist | 1 µM (Kb) / 500 µM | Strong GABAB |
| Bicuculline | GABAA | Antagonist | 1 µM (Kb) | None (GABAC) |
| Baclofen | GABAB | Agonist | 10 µM (EC50) | None (GABAC) |
Research Findings and Implications
- TPMPA’s Selectivity : TPMPA’s design as a hybrid molecule eliminates cross-reactivity seen in 3-APMPA and isoguvacine. Its Kb of 2 µM for GABAC receptors is comparable to 3-APMPA (1 µM) but without GABAB activity .
- Functional Advantages : TPMPA’s specificity makes it invaluable for isolating GABAC-mediated effects in retinal neurons and other tissues, unlike bicuculline or baclofen, which target unrelated receptors.
- Structural Insights : The tetrahydropyridine ring in TPMPA likely enhances binding to GABAC’s GABA-binding pocket, while the methylphosphinic acid group prevents interactions with GABAA/B receptors.
Biological Activity
5-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride (CAS No. 2409597-11-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 202.71 g/mol. It features a thiazole ring and a tetrahydropyridine moiety, which are crucial for its biological properties.
| Property | Value |
|---|---|
| IUPAC Name | 5-(1,2,5,6-tetrahydropyridin-3-yl)-1,3-thiazole; hydrochloride |
| CAS Number | 2409597-11-9 |
| Molecular Formula | C8H10N2S·HCl |
| Molecular Weight | 202.71 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.
- Cell Signaling Pathways : The compound can modulate pathways related to cell growth and apoptosis.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that thiazole derivatives showed potent activity against various bacterial strains including E. coli and S. aureus with minimal inhibitory concentrations (MICs) ranging from 0.25 mg/mL to 1 mg/mL .
Anticancer Properties
A library of thiazole-linked tetrahydropyridines was synthesized and screened for anticancer activity against human cancer cell lines. Results showed that certain derivatives exhibited cytotoxic effects with IC50 values in the low micromolar range . The structure-activity relationship studies indicated that modifications on the thiazole ring significantly affected potency.
Neuroprotective Effects
Due to its structural similarity to neurotransmitter analogs, this compound is being investigated for its neuroprotective potential. Preliminary studies suggest it may offer protective effects in models of neurodegeneration by modulating dopaminergic signaling pathways .
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of various thiazole derivatives including this compound against multiple pathogens. The compound demonstrated effective inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
- Anticancer Screening :
- Neuroprotective Studies :
Q & A
Q. What are the recommended synthetic routes for 5-(1,2,5,6-Tetrahydropyridin-3-yl)thiazole hydrochloride, and how are intermediates characterized?
A common approach involves multi-step synthesis with key reactions such as cyclization, alkylation, and acid-catalyzed ring closure. For example, refluxing precursors in acetic anhydride or ethanol under controlled conditions (e.g., 2–4 hours at 80–100°C) can yield intermediates. Post-synthesis, characterization via FT-IR (to confirm functional groups like C=N or C-S bonds), NMR (¹H/¹³C for structural elucidation), and mass spectrometry (to verify molecular weight) is critical. Purification via recrystallization or column chromatography ensures product integrity .
Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?
High-performance liquid chromatography (HPLC ) with UV detection (e.g., 254 nm) is standard for purity assessment. For hydrochloride salts, ion-pair chromatography using a C18 column and a mobile phase of acetonitrile:buffer (pH 3–5) improves resolution. Quantification via external calibration curves and Karl Fischer titration for water content analysis ensures compliance with pharmacopeial standards. Cross-validation using elemental analysis (C, H, N, S) is recommended for stoichiometric confirmation .
Q. What storage conditions are optimal for maintaining the stability of this compound?
Store under inert gas (argon or nitrogen) at –20°C in airtight, light-resistant containers. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to minimize moisture uptake. Periodic stability testing via accelerated degradation studies (40°C/75% RH for 6 months) and HPLC monitoring of degradation products (e.g., oxidation byproducts) is advised .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum mechanical calculations (e.g., DFT-based reaction path searches ) identify transition states and intermediates, reducing trial-and-error experimentation. Tools like Gaussian or ORCA simulate energy profiles for key steps (e.g., thiazole ring formation). Pairing computational results with high-throughput screening (e.g., varying catalysts, solvents) narrows optimal conditions. For example, solvent polarity effects on reaction kinetics can be modeled to prioritize experimental trials .
Q. What strategies resolve contradictions in experimental data, such as inconsistent yields or unexpected byproducts?
Apply Design of Experiments (DOE) to systematically investigate variables (e.g., temperature, stoichiometry, catalyst loading). A central composite design or factorial analysis identifies significant factors and interactions. For example, if yield discrepancies occur at scale, DOE can isolate mixing efficiency or heat transfer limitations. Contradictory spectral data (e.g., NMR shifts) may require 2D-COSY or HSQC experiments to resolve structural ambiguities .
Q. How can researchers design stability-indicating assays to evaluate degradation mechanisms?
Develop forced degradation protocols using oxidants (H₂O₂) , acid/base hydrolysis , and photolytic stress (ICH Q1A guidelines). Monitor degradation via LC-MS/MS to identify fragmentation patterns. For instance, oxidation of the tetrahydropyridine ring may produce N-oxide derivatives, detectable via characteristic MS/MS transitions. Correlate degradation kinetics with Arrhenius modeling to predict shelf-life .
Q. What advanced techniques elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For mechanistic insights, perform molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to model ligand-protein interactions. Validate hypotheses via site-directed mutagenesis of key residues (e.g., catalytic sites) in vitro .
Methodological Tables
Table 1. Key Analytical Parameters for Purity Assessment
Table 2. DOE Variables for Reaction Optimization
| Factor | Range Tested | Significance (p-value) | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | 60–120 | <0.01 | High |
| Catalyst Loading | 0.5–2.0 mol% | 0.03 | Moderate |
| Reaction Time (h) | 1–6 | 0.12 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
